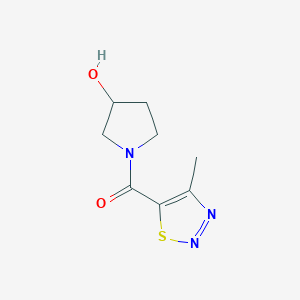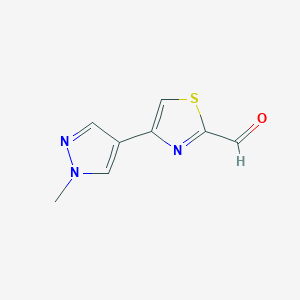
4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
- 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
- 4-(1-Methyl-1H-pyrazol-4-yl)methanol
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Comparison: 4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of synthetic possibilities and potential biological activities due to the combined effects of the two heterocyclic systems.
Propiedades
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)7-5-13-8(4-12)10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBWOFNGNJUYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)
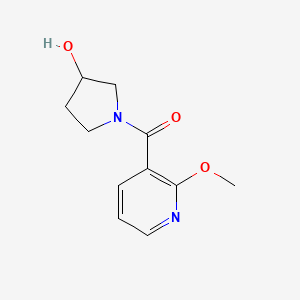

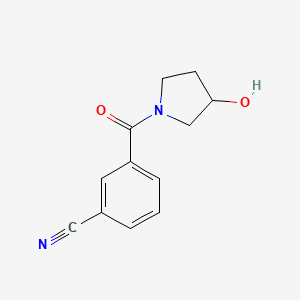
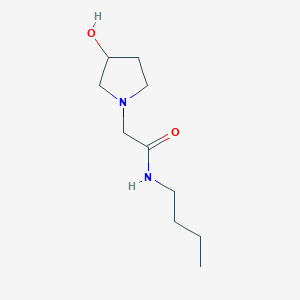
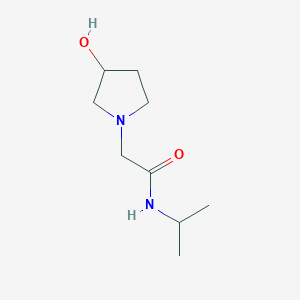
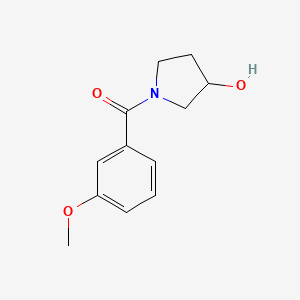
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
